![molecular formula C13H14N2O B15387738 (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15387738.png)
(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Description
(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Biological Activity
(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant studies.
- Molecular Formula : C13H14N2O
- Molar Mass : 214.26 g/mol
- CAS Number : 1221187-78-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of pyrrolo[1,2-a]imidazole, particularly against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]imidazole Derivatives
Compound | MIC (μg/mL) | Bacterial Strains Affected |
---|---|---|
This compound | 4 | Staphylococcus aureus, Escherichia coli |
3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | 2–4 | Klebsiella pneumoniae, Acinetobacter baumannii |
Control (Vancomycin) | 0.5–1 | Methicillin-resistant Staphylococcus aureus |
The compound exhibits a notable Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus and other gram-positive bacteria. This suggests a promising antibacterial profile that warrants further exploration for therapeutic applications in treating resistant infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that certain derivatives showed significant inhibition of COX-2 activity.
Table 2: Inhibition of COX-2 Activity
Compound | IC50 (μmol) | Comparison to Celecoxib (IC50) |
---|---|---|
This compound | 0.04 ± 0.09 | Equivalent |
Celecoxib | 0.04 ± 0.01 | Baseline |
The inhibition of COX-2 by this compound suggests it may serve as a potential anti-inflammatory agent comparable to established drugs like Celecoxib .
Cytotoxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the cytotoxicity associated with these compounds. The derivative mentioned previously showed hemolytic activity against human red blood cells and cytotoxic effects on HEK-293 cells.
Table 3: Cytotoxicity Data
Compound | LD50 (mg/kg) | Hemolytic Activity |
---|---|---|
This compound | >2000 | High |
Control | <100 | Low |
Despite its antibacterial efficacy, the high hemolytic activity indicates that careful consideration is needed regarding dosage and formulation for therapeutic use .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(7R)-7-phenylmethoxy-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H14N2O/c1-2-4-11(5-3-1)10-16-12-6-8-15-9-7-14-13(12)15/h1-5,7,9,12H,6,8,10H2/t12-/m1/s1 |
InChI Key |
CEMROCNPAXFPCY-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN2C=CN=C2[C@@H]1OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN2C=CN=C2C1OCC3=CC=CC=C3 |
Origin of Product |
United States |
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